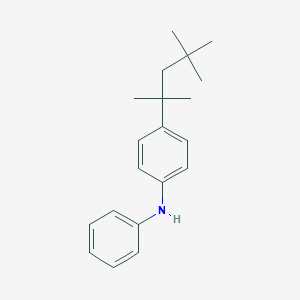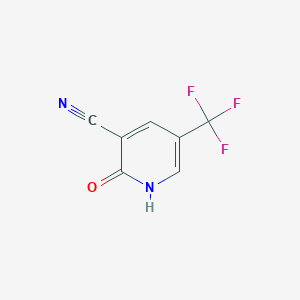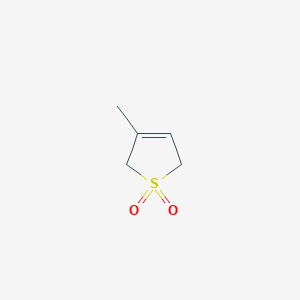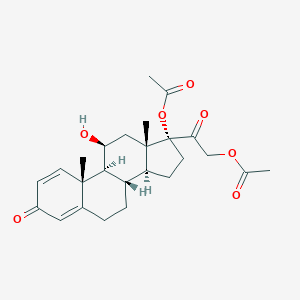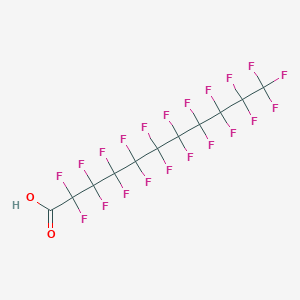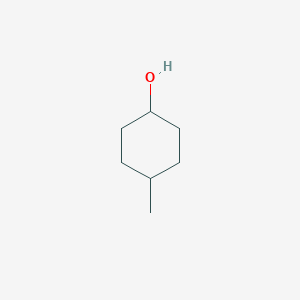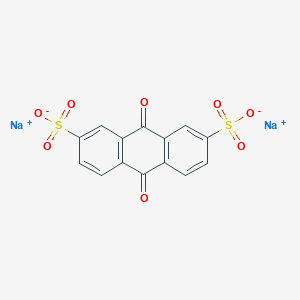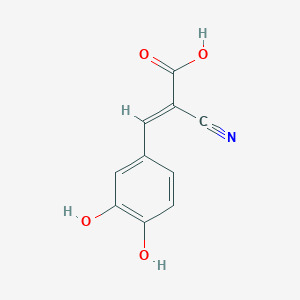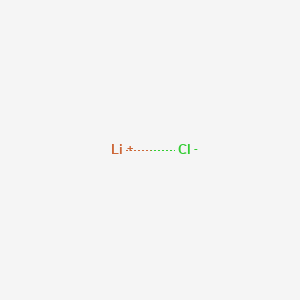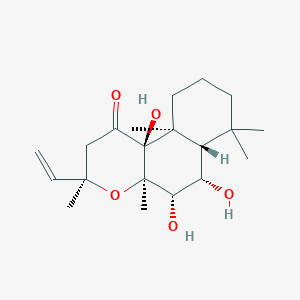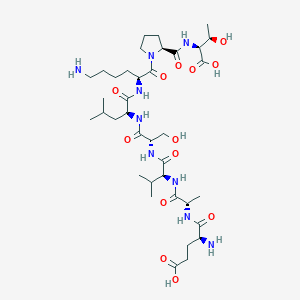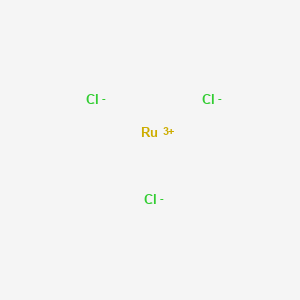
氯化钌 (RuCl3)
描述
Ruthenium chloride (RuCl3) is a chemical compound that exists in both anhydrous and hydrated forms. The anhydrous form is a dark brown or black solid, while the hydrated form, often referred to as ruthenium chloride trihydrate (RuCl3·xH2O), is commonly used in various chemical applications. Ruthenium chloride is a versatile compound with significant importance in the field of chemistry due to its unique properties and reactivity .
科学研究应用
Ruthenium chloride has a wide range of applications in scientific research, including:
Chemistry:
- Used as a catalyst in various organic reactions, such as hydrogenation, oxidation, and cyclization reactions .
- Employed in the synthesis of ruthenium nanoparticles, which have applications in catalysis and material science .
Biology and Medicine:
- Investigated for its potential as an anticancer agent due to its ability to bind to DNA and inhibit cell proliferation .
- Used in the development of diagnostic tools for detecting diseases by determining levels of specific biomarkers in the human body .
Industry:
作用机制
Target of Action
Ruthenium chloride acts as a catalyst in various chemical reactions . It is used in the oxidative cyclization of 1,7-dienes to oxepane diols , and in the hydroxylation of tertiary hydrocarbons in combination with periodate or bromate . It can also be used as a precursor to synthesize Ru nanoparticles .
Mode of Action
Ruthenium chloride interacts with its targets through catalytic cycles . For example, it can be used as a mild Lewis acid catalyst for the acetalization of aldehydes, acetalization of alcohols, and conversion of ketoximes to amides . It is also used in the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .
Biochemical Pathways
Ruthenium chloride affects various biochemical pathways. For instance, it is involved in the oxidation of thioethers to sulfones in the presence of sodium periodate and acetonitrile . It also plays a role in the hydrolysis of 4-nitrobenzonitrile to 4-nitrobenzamide in the presence of 1,3,5-triaza-7-phosphaadamantane .
Pharmacokinetics
It is known that ruthenium chloride issoluble in water , which could potentially influence its bioavailability .
Result of Action
The result of ruthenium chloride’s action is the facilitation of various chemical reactions. For example, it enables the efficient dehydrogenation of arylmethyl alcohols to the corresponding aldehydes . It also aids in the conversion of ketoximes to amides .
Action Environment
The action of ruthenium chloride can be influenced by environmental factors. For instance, it is known that ruthenium chloride is nonflammable .
生化分析
Biochemical Properties
Ruthenium chloride (RuCl3) plays a crucial role in biochemical reactions, primarily due to its ability to form complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through coordination bonds, where the ruthenium ion binds to electron-donating groups on these molecules. For instance, ruthenium chloride (RuCl3) can interact with DNA, forming adducts that can inhibit DNA replication and transcription, similar to the mechanism of action of some platinum-based drugs . Additionally, it has been observed to interact with proteins such as albumin and apotransferrin, which can influence its distribution and efficacy in biological systems .
Cellular Effects
Ruthenium chloride (RuCl3) exerts various effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress . This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately triggering cell death. Furthermore, ruthenium chloride (RuCl3) can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, ruthenium chloride (RuCl3) exerts its effects through several mechanisms. One key mechanism is the formation of coordination complexes with biomolecules, which can alter their structure and function. For example, ruthenium chloride (RuCl3) can bind to the nitrogen atoms in the purine bases of DNA, leading to the formation of cross-links that inhibit DNA replication . Additionally, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Changes in gene expression can also occur as a result of these interactions, further influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of ruthenium chloride (RuCl3) can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ruthenium chloride (RuCl3) can undergo hydrolysis in aqueous solutions, leading to the formation of various hydroxy and aquo complexes . These complexes can have different biological activities compared to the parent compound. Long-term exposure to ruthenium chloride (RuCl3) in in vitro and in vivo studies has revealed sustained cytotoxic effects, particularly in cancer cells, suggesting its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of ruthenium chloride (RuCl3) vary with different dosages in animal models. At low doses, it can exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant cytotoxicity and adverse effects . Threshold effects have been observed, where a certain concentration of ruthenium chloride (RuCl3) is required to achieve a therapeutic response. At excessively high doses, toxic effects such as organ damage and systemic toxicity can occur, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
Ruthenium chloride (RuCl3) is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. It can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . For instance, ruthenium chloride (RuCl3) can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production . These effects on metabolic pathways can contribute to its cytotoxic effects in cancer cells.
Transport and Distribution
The transport and distribution of ruthenium chloride (RuCl3) within cells and tissues are critical for its biological activity. It can be transported across cell membranes through various transporters and channels, and its distribution can be influenced by binding to proteins such as albumin . Once inside the cell, ruthenium chloride (RuCl3) can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its effects on cellular function . The localization and accumulation of ruthenium chloride (RuCl3) are important factors that determine its efficacy and toxicity.
Subcellular Localization
Ruthenium chloride (RuCl3) exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the nucleus, where it interacts with DNA and other nuclear components . This localization is facilitated by targeting signals and post-translational modifications that direct ruthenium chloride (RuCl3) to specific compartments within the cell. The subcellular localization of ruthenium chloride (RuCl3) is crucial for its ability to modulate cellular processes and exert its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: Anhydrous ruthenium chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The reaction is often conducted in the presence of carbon monoxide, which helps in carrying the product by the gas stream and crystallizing it upon cooling . The reaction can be represented as: [ \text{2 Ru (s) + 3 Cl}_2 \text{(g) → 2 RuCl}_3 \text{(s)} ]
Industrial Production Methods: In industrial settings, ruthenium chloride can be produced through the thermal decomposition of ammonium hexachlororuthenate (IV). The process involves treating the obtained metal with a mixture of sodium hydroxide and sodium hypochlorite, followed by reducing the resulting sodium ruthenate to ruthenium dioxide. The ruthenium dioxide is then treated with hydrochloric acid to obtain a raw solution of ruthenium chloride, which is further purified by distillation .
化学反应分析
Types of Reactions: Ruthenium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Ruthenium chloride can undergo substitution reactions with various ligands to form coordination complexes.
Major Products:
Oxidation: Ruthenium tetroxide (RuO4)
Reduction: Ruthenium(II) complexes
Substitution: Ruthenium-phosphine complexes
相似化合物的比较
Ruthenium chloride can be compared with other similar compounds, such as:
Rhodium chloride (RhCl3): Similar to ruthenium chloride, rhodium chloride is used in catalysis and has applications in organic synthesis.
Iron chloride (FeCl3): Iron chloride is another transition metal chloride used in various chemical reactions.
Osmium tetroxide (OsO4): Osmium tetroxide is a strong oxidizing agent like ruthenium tetroxide.
属性
IUPAC Name |
ruthenium(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCAZPLXEGKKFM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Ru+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10049-08-8 | |
| Record name | Ruthenium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUTHENIUM TRICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY8V1UJV23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Research suggests that Ruthenium chloride can inhibit the procoagulant activity of certain snake venoms, specifically those from the Atheris, Echis, and Pseudonaja species. [] This inhibition appears to be independent of carbon monoxide release, contrasting with the typical mechanism of action associated with carbon monoxide-releasing molecules (CORMs). Instead, evidence points towards a ruthenium-based radical and ionic interactions as the key factors responsible for this inhibitory effect. [] Further research is needed to fully elucidate the specific interactions between RuCl3 and venom components.
A: RuCl3 serves as a precursor in the synthesis of ruthenium nanoparticles (NPs), which are valuable in catalysis. [] One method involves milling RuCl3 with sodium borohydride (NaBH4) and polyphosphorhydrazone (PPH) dendrons. This process generates Ru NPs with diameters of 2-3 nm, stabilized by the PPH dendrons. [] These NPs demonstrate high efficiency in catalyzing the hydrogenation of styrene. [] Furthermore, RuCl3 plays a crucial role in developing ruthenium-incorporated cobalt phosphide nanocubes. [] Reacting RuCl3 with a Co-Co Prussian blue analog, followed by phosphidation, yields these nanocubes, which exhibit excellent catalytic activity in the hydrogen evolution reaction (HER). []
A: Research indicates that hydrous ruthenium oxide (RuO2·xH2O), often derived from RuCl3, acts as the active species in the aerobic oxidation of amines, including benzyl amine. [] In contrast, metallic ruthenium (Ru°) and RuCl3 themselves show minimal activity in this reaction. [] Notably, the activity of RuO2·xH2O catalysts is less dependent on oxygen pressure, proving effective even with air as the oxidant. [] This property is particularly advantageous for developing sustainable and cost-effective catalytic processes.
A: RuCl3 plays a crucial role in enhancing the performance of ZnO-based DSSCs. [, ] One study highlighted the synthesis of a polymer-ruthenium composite dye using RuCl3 and a polymer dye derived from 2-thiophenecarboxaldehyde and polyethylenimine. [] Incorporating this composite dye into the DSSC structure significantly boosted its light-harvesting capacity compared to DSSCs using the polymer dye alone. [] This enhancement translated to improved photovoltaic performance, demonstrating the potential of RuCl3 in developing efficient and cost-effective solar energy technologies.
A: While RuCl3 offers benefits in various applications, it's crucial to address potential environmental concerns. One study examined the short-term chemical changes of stable ruthenium added to rainwater. [] Using X-ray absorption fine structure analysis, researchers found that the chemical forms of RuCl3 remained stable in rainwater for at least one day. [] While this offers preliminary insights, further research is necessary to evaluate long-term environmental effects, including its fate, transport, and potential toxicity in various environmental compartments.
A: While RuCl3 exhibits favorable properties, exploring alternatives is crucial, especially considering its cost and potential environmental impact. Research into replacing expensive RuO2 with more cost-effective materials in supercapacitors highlights this drive. [] Scientists are investigating composites of RuO2 with various carbon substrates, aiming to maintain performance while reducing reliance on expensive ruthenium. [] Similarly, the search for alternative catalysts for reactions like amine oxidation and new materials for DSSCs is ongoing.
A: Characterizing RuCl3 and its derivatives relies on various analytical techniques. X-ray absorption fine structure (XAFS) analysis is helpful to investigate the chemical form and stability of ruthenium species in solution. [] Electron spectroscopy chemical analysis (ESCA) provides insights into the electronic structure and bonding of RuCl3. [] Other techniques commonly employed include Fourier transform infrared (FTIR) spectroscopy, thermogravimetry (TG), differential thermogravimetry (DTG), differential scanning calorimetry (DSC), and UV-Vis spectroscopy. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


